molecular formula C8H11N3O B8626847 1-(5-Aminopyridin-2-yl)azetidin-3-ol

1-(5-Aminopyridin-2-yl)azetidin-3-ol

Cat. No. B8626847
M. Wt: 165.19 g/mol
InChI Key: LADJZGLLZFZXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786104B2

Procedure details

The process is carried out according to the method described in step 5.2, using 5.5 g (28.18 mmol) of 2-(3-hydroxyazetidin-1-yl)-5-nitropyridine, prepared in step 10.1, and 0.5 g of 10% palladium-on-charcoal. 4.5 g of the expected product are thus obtained in the form of violet crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:5][N:4]([C:6]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=2)[CH2:3]1>[Pd]>[OH:1][CH:2]1[CH2:3][N:4]([C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][N:7]=2)[CH2:5]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
OC1CN(C1)C1=NC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CN(C1)C1=NC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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